Hsd17B13-IN-35
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hsd17B13-IN-35 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases by inhibiting the activity of HSD17B13 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-35 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of DMSO, PEG300, and Tween 80 as solvents and reagents . The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
化学反应分析
Types of Reactions: Hsd17B13-IN-35 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include NAD+ cofactor, lipid/detergent molecules, and small molecule inhibitors . The reactions are typically carried out under controlled conditions to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and the final active compound that inhibits HSD17B13. These products are characterized using techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
Hsd17B13-IN-35 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzyme HSD17B13 and its role in lipid metabolism. In biology and medicine, this compound is being investigated for its potential to treat liver diseases such as NAFLD and NASH by inhibiting the activity of HSD17B13 . Additionally, it has applications in drug discovery and development, where it serves as a lead compound for designing new therapeutic agents.
作用机制
Hsd17B13-IN-35 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of lipids in the liver. The inhibition of HSD17B13 reduces the formation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH . The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules that interact with the active site of HSD17B13 .
相似化合物的比较
Hsd17B13-IN-35 is unique compared to other similar compounds due to its specific inhibition of HSD17B13. Similar compounds include BI-3231, which is another potent and selective inhibitor of HSD17B13 . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties. The uniqueness of this compound lies in its specific binding affinity and efficacy in inhibiting HSD17B13.
List of Similar Compounds:属性
分子式 |
C25H16Cl2FN5O3 |
---|---|
分子量 |
524.3 g/mol |
IUPAC 名称 |
3,5-dichloro-N-[3-[[1-(2-fluorophenyl)pyrazol-3-yl]methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H16Cl2FN5O3/c26-16-10-14(11-17(27)23(16)34)24(35)30-20-6-3-5-19-22(20)25(36)32(13-29-19)12-15-8-9-33(31-15)21-7-2-1-4-18(21)28/h1-11,13,34H,12H2,(H,30,35) |
InChI 键 |
HFMBTNIIAHHRKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。